Methyl 3-{[2-(2,6-dichlorophenoxy)acetyl]amino}-4-methyl-2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-{[2-(2,6-dichlorophenoxy)acetyl]amino}-4-methyl-2-thiophenecarboxylate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a thiophene ring, a dichlorophenoxy group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[2-(2,6-dichlorophenoxy)acetyl]amino}-4-methyl-2-thiophenecarboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-(2,6-dichlorophenoxy)acetic acid: This is achieved by reacting 2,6-dichlorophenol with chloroacetic acid under basic conditions.
Formation of the amide bond: The 2-(2,6-dichlorophenoxy)acetic acid is then reacted with 4-methyl-2-thiophenecarboxylic acid chloride in the presence of a base to form the corresponding amide.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[2-(2,6-dichlorophenoxy)acetyl]amino}-4-methyl-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms in the dichlorophenoxy group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Methyl 3-{[2-(2,6-dichlorophenoxy)acetyl]amino}-4-methyl-2-thiophenecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-{[2-(2,6-dichlorophenoxy)acetyl]amino}-4-methyl-2-thiophenecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-{[2-(2,6-dichlorophenoxy)acetyl]amino}-4-methyl-2-thiophenecarboxylate: shares similarities with other thiophene-based compounds and dichlorophenoxy derivatives.
Thiophene derivatives: Known for their diverse chemical reactivity and potential biological activities.
Dichlorophenoxy derivatives: Commonly used in herbicides and pharmaceuticals.
Uniqueness
- The combination of a thiophene ring with a dichlorophenoxy group and an ester functional group makes this compound unique.
- Its specific molecular structure imparts distinct chemical properties and potential applications that are not commonly found in other similar compounds .
Properties
IUPAC Name |
methyl 3-[[2-(2,6-dichlorophenoxy)acetyl]amino]-4-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO4S/c1-8-7-23-14(15(20)21-2)12(8)18-11(19)6-22-13-9(16)4-3-5-10(13)17/h3-5,7H,6H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJHRWXEVVVVDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1NC(=O)COC2=C(C=CC=C2Cl)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.